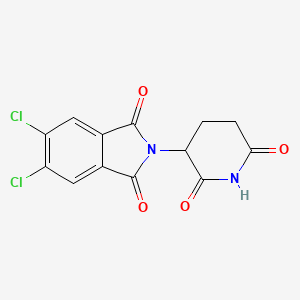
Thalidomide-5,6-Cl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-5,6-Cl is a derivative of thalidomide, a compound that gained notoriety in the 1950s and 1960s due to its teratogenic effects. Thalidomide itself is a racemic glutamic acid derivative that has been repurposed for various medical applications, including the treatment of multiple myeloma and erythema nodosum leprosum . This compound, like its parent compound, has shown potential in various scientific and medical fields due to its unique chemical properties.
Preparation Methods
The synthesis of Thalidomide-5,6-Cl involves several steps, starting with the preparation of the thalidomide core structure. The synthetic route typically includes the following steps:
Cyclization: The initial step involves the cyclization of phthalic anhydride with glutamic acid to form the phthalimide ring.
Purification: The final product is purified through recrystallization or chromatography to obtain this compound in its pure form.
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Thalidomide-5,6-Cl undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates. Major products formed from these reactions include hydroxylated and reduced derivatives, which have distinct biological activities.
Scientific Research Applications
Thalidomide-5,6-Cl has been extensively studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of Thalidomide-5,6-Cl involves its binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This binding alters the substrate specificity of CRBN, leading to the selective degradation of transcription factors such as IKZF1 and IKZF3 . These transcription factors are essential for the survival of multiple myeloma cells, and their degradation results in the inhibition of cancer cell growth. Additionally, this compound modulates the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-α), contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
. Compared to its analogs, Thalidomide-5,6-Cl has unique chemical properties due to the presence of chlorine atoms at the 5 and 6 positions. This structural modification enhances its binding affinity to CRBN and its subsequent biological effects . Similar compounds include:
Lenalidomide: A more potent derivative with enhanced anti-cancer activity.
Pomalidomide: Another derivative with improved efficacy in treating multiple myeloma.
CC-122 and CC-220: Novel thalidomide analogs designed for better clinical efficacy.
Properties
Molecular Formula |
C13H8Cl2N2O4 |
|---|---|
Molecular Weight |
327.12 g/mol |
IUPAC Name |
5,6-dichloro-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H8Cl2N2O4/c14-7-3-5-6(4-8(7)15)13(21)17(12(5)20)9-1-2-10(18)16-11(9)19/h3-4,9H,1-2H2,(H,16,18,19) |
InChI Key |
CRUZGGVJWKEBLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


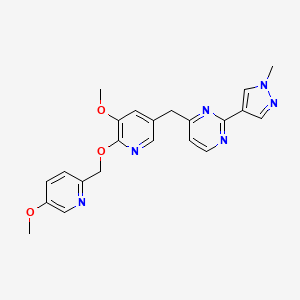
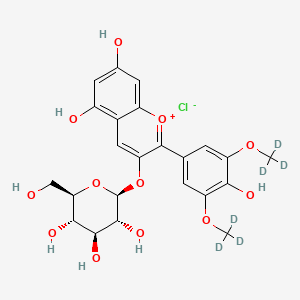
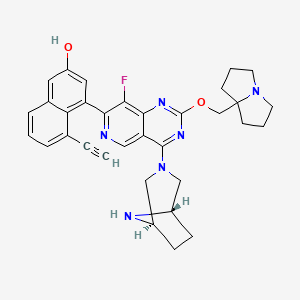

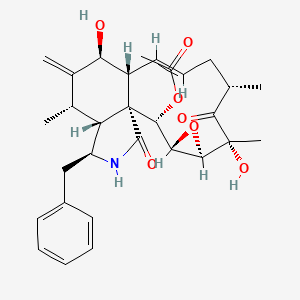
![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12410625.png)
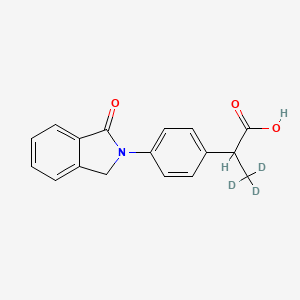
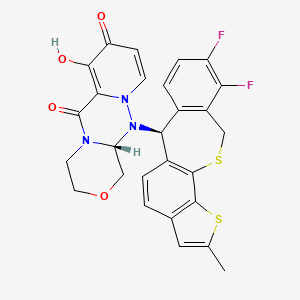
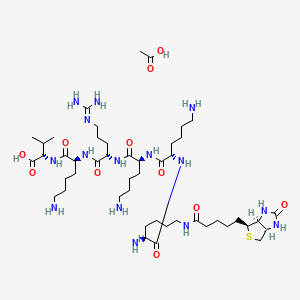
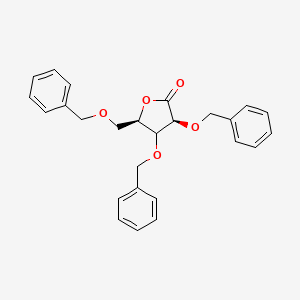
![[[(2R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12410642.png)

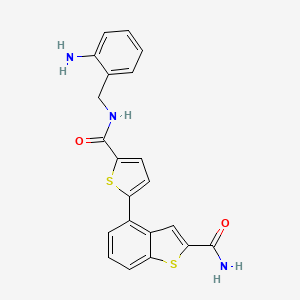
![(2R,3R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12410662.png)
